3-chloro-N-methylpropane-1-sulfonamide
Overview
Description
3-chloro-N-methylpropane-1-sulfonamide is a chemical compound with the CAS Number: 83635-06-7 . It has a molecular weight of 171.65 .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-methylpropane-1-sulfonamide consists of an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group . The InChI code for this compound is 1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 .Scientific Research Applications
Overview of Sulfonamides in Scientific Research
Sulfonamides, including compounds like 3-chloro-N-methylpropane-1-sulfonamide, are a significant class of synthetic antibiotics that have broad applications in both human and veterinary medicine. They are known for their bacteriostatic properties, inhibiting the growth and multiplication of bacteria by interfering with their ability to synthesize folic acid. The primary sulfonamide moiety is present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors (Carta, Scozzafava, & Supuran, 2012). The versatility of the sulfonamide group allows for the development of compounds with a wide range of therapeutic applications, including antiglaucoma agents, antitumor activity, and as inhibitors for various enzymes involved in disease states.
Environmental Impact and Analysis
The presence of sulfonamides in the environment, due to their extensive use in healthcare and agriculture, poses potential hazards to human health and ecosystems. Investigations into the environmental fate of sulfonamides, their microbial degradation, and the impact of their residues on microbial communities have been extensively studied. Such studies underline the importance of developing effective strategies for managing the environmental impact of these compounds (Baran, Adamek, Ziemiańska, & Sobczak, 2011). Additionally, advancements in analytical methods, including capillary electrophoresis, have improved the detection and quantification of sulfonamides in various matrices, facilitating the monitoring of their environmental and health-related effects (Hoff & Kist, 2009).
Pharmacological Significance
Sulfonamides have shown a wide range of pharmacological properties due to their structural diversity. They are involved in treatments for microbial infections, cancer, glaucoma, inflammation, and many other conditions. The development of new sulfonamides with less toxicity and higher activity is a continuous research focus. Over 150 FDA-approved sulfur-based drugs are currently available, demonstrating the critical role of sulfonamides in medicinal chemistry (Zhao et al., 2018).
Advancements in Sulfonamide Research
Recent research has not only focused on the therapeutic applications of sulfonamides but also on their environmental behavior, including biodegradation processes and the development of resistance in microbial populations. The integration of metagenomic studies with experimental research has paved the way for a better understanding of sulfonamide degraders, offering new avenues for bioremediation strategies to mitigate the impact of sulfonamide contamination in the environment (Deng, Li, & Zhang, 2018).
Mechanism of Action
While the specific mechanism of action for 3-chloro-N-methylpropane-1-sulfonamide is not detailed in the search results, sulfonamides, in general, target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA .
properties
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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